molecular formula C6H16BrN3O B14003933 2-amino-N-(2-dimethylaminoethyl)acetamide CAS No. 17268-19-8

2-amino-N-(2-dimethylaminoethyl)acetamide

Cat. No.: B14003933
CAS No.: 17268-19-8
M. Wt: 226.12 g/mol
InChI Key: NVIGMUNPHXDQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(2-dimethylaminoethyl)acetamide is an organic compound with the molecular formula C6H15N3O It is a derivative of acetamide and contains both amino and dimethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-dimethylaminoethyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-dimethylaminoethylamine with acetamide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced reactors and separation techniques to maximize yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production .

Mechanism of Action

The mechanism of action of 2-amino-N-(2-dimethylaminoethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(2-dimethylaminoethyl)acetamide is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

17268-19-8

Molecular Formula

C6H16BrN3O

Molecular Weight

226.12 g/mol

IUPAC Name

2-amino-N-[2-(dimethylamino)ethyl]acetamide;hydrobromide

InChI

InChI=1S/C6H15N3O.BrH/c1-9(2)4-3-8-6(10)5-7;/h3-5,7H2,1-2H3,(H,8,10);1H

InChI Key

NVIGMUNPHXDQJC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)CN.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.